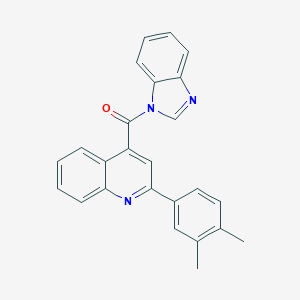
1-(3-Chloro-4-fluorophenyl)biguanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-fluorophenyl)biguanide, also known as PHMB, is a biocide that has been widely used in various fields such as healthcare, water treatment, and textiles. PHMB is a cationic polymer that has been shown to have a broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)biguanide is not fully understood. However, it is believed that this compound interacts with the bacterial cell membrane, causing disruption of the membrane structure and ultimately leading to cell death. This compound has also been shown to have an effect on the bacterial DNA, causing inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit bacterial growth by disrupting the cell membrane and DNA. Physiologically, this compound has been shown to have an effect on various cellular processes, including cell adhesion, proliferation, and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Chloro-4-fluorophenyl)biguanide has several advantages for lab experiments, including its broad-spectrum antimicrobial activity, low toxicity, and stability. However, this compound also has some limitations, including its potential for resistance development, variability in activity depending on the bacterial strain, and potential for cytotoxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 1-(3-Chloro-4-fluorophenyl)biguanide. One direction is the development of new synthesis methods that can improve the yield and purity of this compound. Another direction is the investigation of the mechanism of action of this compound, which can provide insights into the development of new biocides. Additionally, the application of this compound in new fields, such as agriculture and food industry, can be explored. Finally, the development of new formulations of this compound that can improve its efficacy and reduce its potential for cytotoxicity can be another future direction.
In conclusion, this compound is a biocide that has been widely used in various fields due to its broad-spectrum antimicrobial activity and low toxicity. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound can provide valuable insights into the development of new biocides and the improvement of existing ones.
Méthodes De Synthèse
1-(3-Chloro-4-fluorophenyl)biguanide can be synthesized using various methods, including the reaction of chlorhexidine with sodium cyanide, the reaction of cyanoguanidine with 3-chloro-4-fluoroaniline, and the reaction of 3-chloro-4-fluoroaniline with biguanide. Among these methods, the reaction of 3-chloro-4-fluoroaniline with biguanide is the most commonly used method for the synthesis of this compound.
Applications De Recherche Scientifique
1-(3-Chloro-4-fluorophenyl)biguanide has been widely used in various scientific research applications, including wound healing, tissue engineering, and drug delivery. In wound healing, this compound has been shown to have a positive effect on the healing process by reducing bacterial colonization and promoting tissue regeneration. In tissue engineering, this compound has been used as a scaffold material to promote cell adhesion and proliferation. In drug delivery, this compound has been used as a carrier for various drugs, including antibiotics and anticancer drugs.
Propriétés
Formule moléculaire |
C8H9ClFN5 |
|---|---|
Poids moléculaire |
229.64 g/mol |
Nom IUPAC |
2-(3-chloro-4-fluorophenyl)-1-(diaminomethylidene)guanidine |
InChI |
InChI=1S/C8H9ClFN5/c9-5-3-4(1-2-6(5)10)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15) |
Clé InChI |
WEVBBIBQCXPDKL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=C(N)N=C(N)N)Cl)F |
SMILES canonique |
C1=CC(=C(C=C1N=C(N)N=C(N)N)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{1-[2-(dimethylamino)-2-oxoethyl]cyclopentyl}-N-(4-pyridinyl)acetamide](/img/structure/B226574.png)
![4-[hydroxy(diphenyl)methyl]-N-(2-phenylethyl)-1-piperidinecarbothioamide](/img/structure/B226575.png)
![methyl 4-[1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B226576.png)
![(4E)-5-(4-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B226577.png)
![N-{4-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)sulfonyl]phenyl}acetamide](/img/structure/B226578.png)








